Spectroscopic Profile of 2,5-Dibutylfuran: A Technical Guide
Spectroscopic Profile of 2,5-Dibutylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dibutylfuran, a heterocyclic organic compound. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data for 2,5-dibutylfuran, the following tables summarize predicted spectroscopic values based on its chemical structure and established principles of spectroscopy. These values serve as a reliable reference for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2,5-Dibutylfuran
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-4 | 5.8 - 6.2 | Singlet | 2H |
| -CH₂- (alpha to furan) | 2.5 - 2.8 | Triplet | 4H |
| -CH₂- (beta to furan) | 1.5 - 1.8 | Sextet | 4H |
| -CH₂- (gamma to furan) | 1.2 - 1.5 | Sextet | 4H |
| -CH₃ | 0.8 - 1.0 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,5-Dibutylfuran
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-5 | 150 - 155 |
| C-3, C-4 | 105 - 110 |
| -CH₂- (alpha to furan) | 28 - 32 |
| -CH₂- (beta to furan) | 30 - 34 |
| -CH₂- (gamma to furan) | 22 - 26 |
| -CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for 2,5-Dibutylfuran
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (furan ring) | 3100 - 3000 | Medium |
| C-H stretch (alkyl) | 2960 - 2850 | Strong |
| C=C stretch (furan ring) | 1600 - 1585 & 1500 - 1400 | Medium |
| C-O-C stretch (furan ring) | 1250 - 1020 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2,5-Dibutylfuran
| m/z | Relative Intensity | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 137 | Moderate | [M - C₃H₇]⁺ |
| 123 | Moderate | [M - C₄H₉]⁺ |
| 95 | High | [C₆H₇O]⁺ (Furan ring with ethyl) |
| 81 | High | [C₅H₅O]⁺ (Furan ring with methyl) |
| 57 | High | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-20 mg of 2,5-dibutylfuran in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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Data Acquisition for ¹H NMR:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
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Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
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Data Acquisition for ¹³C NMR:
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Switch the probe to the ¹³C nucleus frequency.
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Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).
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Phase correct the spectrum and perform baseline correction.
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Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
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Sample Preparation: Place a small drop of neat liquid 2,5-dibutylfuran directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Place the sample on the crystal and collect the sample spectrum.
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Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
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Data Processing:
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The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the major absorption peaks.
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Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
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Sample Preparation: Prepare a dilute solution of 2,5-dibutylfuran (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
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Instrumentation: Utilize a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
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Gas Chromatography Method:
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Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
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Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
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Oven Program: Implement a temperature program to separate the components of the sample. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
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Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
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Mass Spectrometry Method:
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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
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Data Analysis:
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Identify the peak corresponding to 2,5-dibutylfuran in the total ion chromatogram (TIC).
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Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms and spectral libraries.
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Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis of 2,5-Dibutylfuran.
Caption: Logical Relationship between Structure and Spectroscopic Data.
